molecular formula C19H18ClNO2S B408179 [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate

[3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate

Cat. No.: B408179
M. Wt: 359.9g/mol
InChI Key: LFDIFTZEIXWTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a piperidine ring and a carbothioyl group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate typically involves the esterification of 4-chloro-benzoic acid with 3-(piperidine-1-carbothioyl)-phenol. This reaction can be catalyzed by acid or base catalysts under reflux conditions. Common reagents include thionyl chloride (SOCl₂) for activating the carboxylic acid group and piperidine for introducing the piperidine ring.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

Medicine

Exploration as a potential therapeutic agent for various diseases, including its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry

Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the piperidine ring and carbothioyl group suggests potential interactions with protein targets, possibly inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.

    Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.

    Carbothioyl compounds: Compounds with carbothioyl groups attached to different aromatic or aliphatic backbones.

Uniqueness

The unique combination of the 4-chloro-benzoic acid moiety, piperidine ring, and carbothioyl group in [3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18ClNO2S

Molecular Weight

359.9g/mol

IUPAC Name

[3-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C19H18ClNO2S/c20-16-9-7-14(8-10-16)19(22)23-17-6-4-5-15(13-17)18(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2

InChI Key

LFDIFTZEIXWTHP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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